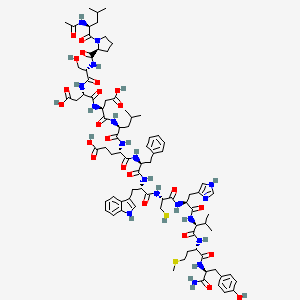
FZD7-binding peptide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The FZD7-binding peptide is a synthetic peptide designed to target the Frizzled-7 receptor, a key component of the Wnt signaling pathway. This receptor is implicated in various biological processes, including cell proliferation, differentiation, and migration. The this compound has garnered significant attention due to its potential therapeutic applications, particularly in cancer treatment, where it can inhibit tumor growth and metastasis by blocking the Wnt/β-catenin signaling pathway .
準備方法
Synthetic Routes and Reaction Conditions: The FZD7-binding peptide is typically synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The first amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed.
Coupling: The next amino acid is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is achieved.
Cleavage: The peptide is cleaved from the resin and purified.
Industrial Production Methods: In an industrial setting, the production of this compound follows Good Manufacturing Practice (GMP) guidelines to ensure high purity and quality. The process involves large-scale SPPS, followed by rigorous purification steps such as high-performance liquid chromatography (HPLC) to achieve a purity of over 95% .
化学反応の分析
Types of Reactions: The FZD7-binding peptide can undergo various chemical reactions, including:
Oxidation: This reaction can occur at methionine or cysteine residues, leading to the formation of sulfoxides or disulfides.
Reduction: Disulfide bonds within the peptide can be reduced to free thiols using reducing agents like dithiothreitol (DTT).
Substitution: Amino acid residues within the peptide can be substituted to enhance its binding affinity or stability.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or performic acid.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Site-directed mutagenesis or chemical modification techniques.
Major Products Formed:
Oxidation: Sulfoxides or disulfides.
Reduction: Free thiols.
Substitution: Modified peptides with enhanced properties.
科学的研究の応用
The FZD7-binding peptide has a wide range of scientific research applications:
Cancer Therapy: It is used to inhibit the Wnt/β-catenin signaling pathway, which is often upregulated in cancers such as triple-negative breast cancer. .
Stem Cell Research: The peptide can modulate stem cell differentiation and proliferation by targeting the Frizzled-7 receptor.
Drug Development: It serves as a lead compound for developing new therapeutic agents targeting the Wnt signaling pathway.
Biological Studies: Researchers use the peptide to study the role of the Frizzled-7 receptor in various biological processes, including cell migration and tissue regeneration.
作用機序
The FZD7-binding peptide exerts its effects by specifically binding to the Frizzled-7 receptor, thereby blocking the interaction between the receptor and its natural ligands, the Wnt proteins. This inhibition prevents the activation of the Wnt/β-catenin signaling pathway, leading to reduced nuclear translocation of β-catenin and subsequent downregulation of target genes involved in cell proliferation and survival . The peptide also induces apoptosis in cancer cells by disrupting the signaling pathways that promote cell survival .
類似化合物との比較
- Frizzled-1-binding peptide
- Frizzled-2-binding peptide
- Frizzled-4-binding peptide
Comparison:
- Frizzled-1-binding peptide: Targets the Frizzled-1 receptor, which is also involved in the Wnt signaling pathway but has different tissue distribution and biological functions compared to Frizzled-7 .
- Frizzled-2-binding peptide: Similar to Frizzled-1, it targets the Frizzled-2 receptor and has distinct roles in development and disease .
- Frizzled-4-binding peptide: Targets the Frizzled-4 receptor, which is implicated in retinal vascular development and diseases such as familial exudative vitreoretinopathy .
Uniqueness of FZD7-binding Peptide: The this compound is unique in its high specificity for the Frizzled-7 receptor, making it a valuable tool for targeting cancers that overexpress this receptor. Its ability to inhibit the Wnt/β-catenin signaling pathway with high affinity and specificity sets it apart from other Frizzled-binding peptides .
特性
分子式 |
C83H114N18O23S2 |
|---|---|
分子量 |
1796.0 g/mol |
IUPAC名 |
(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-acetamido-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C83H114N18O23S2/c1-42(2)29-56(92-76(117)60(35-67(107)108)96-77(118)61(36-68(109)110)97-79(120)63(39-102)98-81(122)65-19-14-27-101(65)83(124)62(30-43(3)4)88-45(7)103)73(114)89-53(24-25-66(105)106)71(112)93-57(32-46-15-10-9-11-16-46)74(115)94-58(33-48-37-86-52-18-13-12-17-51(48)52)75(116)99-64(40-125)80(121)95-59(34-49-38-85-41-87-49)78(119)100-69(44(5)6)82(123)90-54(26-28-126-8)72(113)91-55(70(84)111)31-47-20-22-50(104)23-21-47/h9-13,15-18,20-23,37-38,41-44,53-65,69,86,102,104,125H,14,19,24-36,39-40H2,1-8H3,(H2,84,111)(H,85,87)(H,88,103)(H,89,114)(H,90,123)(H,91,113)(H,92,117)(H,93,112)(H,94,115)(H,95,121)(H,96,118)(H,97,120)(H,98,122)(H,99,116)(H,100,119)(H,105,106)(H,107,108)(H,109,110)/t53-,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,69-/m0/s1 |
InChIキー |
IAZGQQUTTRFISH-AXEDDYHBSA-N |
異性体SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)N[C@@H](CS)C(=O)N[C@@H](CC4=CNC=N4)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC5=CC=C(C=C5)O)C(=O)N)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@@H]6CCCN6C(=O)[C@H](CC(C)C)NC(=O)C |
正規SMILES |
CC(C)CC(C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(CS)C(=O)NC(CC4=CNC=N4)C(=O)NC(C(C)C)C(=O)NC(CCSC)C(=O)NC(CC5=CC=C(C=C5)O)C(=O)N)NC(=O)C(CC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C6CCCN6C(=O)C(CC(C)C)NC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















